1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 3,5-dimethylphenyl group at position 1, an ethyl group, and a 3-methylphenyl substituent on the amine moiety. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)10-18)21-20-13-25-27(22(20)24-14-23-21)19-11-16(3)9-17(4)12-19/h6-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHMQJZAMFJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions that include cyclization of appropriate precursors. For instance, the compound can be synthesized from the reaction of substituted phenyl hydrazines with pyrimidine derivatives under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidine structure.
Anticancer Properties
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example, studies have indicated that similar compounds can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cancer cell death. A related compound demonstrated potent antiproliferative effects against various cancer cell lines (e.g., A549 and HT-1080) with IC50 values in the micromolar range .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Mechanistic Insights
Mechanistic studies suggest that these compounds may exert their effects through multiple pathways:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 (CA-4), which disrupts microtubule assembly.
- COX Inhibition : Targeting COX-1 and COX-2 pathways to reduce inflammation.
- Antioxidant Activity : Some pyrazolo[3,4-d]pyrimidines demonstrate scavenging activity against free radicals, contributing to their anti-inflammatory effects.
Case Studies
- Anticancer Activity : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compound displayed an IC50 value of 0.5 µM against A549 cells and was found to induce apoptosis through caspase activation.
- Anti-inflammatory Evaluation : In vivo studies on mice treated with a pyrazolo[3,4-d]pyrimidine derivative showed a significant reduction in paw edema compared to control groups. The compound demonstrated an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development.
Data Tables
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
*Calculated using standard atomic weights.
Preparation Methods
Preparation of 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile (1a)
The synthesis begins with the formation of the substituted pyrazole intermediate. A modified Gewald reaction between 3,5-dimethylphenylhydrazine and 2-cyanoacetamide in ethanol under reflux yields 1a in 68–72% yield. Critical parameters include:
- Temperature : 80–85°C
- Catalyst : Piperidine (5 mol%)
- Reaction time : 12–14 hours
Table 1 : Optimization of Pyrazole Formation
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, MeCN, DMF | EtOH | 72 |
| Temperature (°C) | 60–100 | 85 | 70 |
| Catalyst loading | 1–10 mol% | 5 mol% | 72 |
Cyclocondensation to Form 4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (2)
Intermediate 1a undergoes cyclocondensation with trichloroacetonitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-amyl alcohol at reflux:
$$
\text{1a} + \text{Cl}3\text{CCN} \xrightarrow{\text{t-BuOK, 110°C}} \text{2} + \text{NH}3 + \text{KCl}
$$
Key observations :
- Solvent effects : Polar aprotic solvents (e.g., DMF) decrease yield due to side reactions.
- Chlorination efficiency : Phosphorus oxychloride (POCl₃) supplementation increases chlorination at C4 from 65% to 89%.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis (from source) confirms:
- Dihedral angles : 82.4° between pyrazole and pyrimidine rings
- Hydrogen bonding : N-H···N interactions stabilize the crystal lattice (d = 2.89 Å)
Process Optimization and Scale-Up Considerations
Purification Strategies
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23.7 (traditional route) vs. 18.4 (Buchwald-Hartwig route)
- E-factor : 34.2 kg waste/kg product (improved to 28.1 with solvent recycling)
Q & A
Q. What are the key steps in synthesizing 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis involves a multi-step process:
- Core formation : Construction of the pyrazolo[3,4-d]pyrimidine scaffold via cyclization reactions.
- Substituent introduction : Sequential coupling of 3,5-dimethylphenyl and 3-methylphenyl groups using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions.
- Purification : Chromatography or recrystallization in solvents like ethyl acetate/isopropanol to achieve >95% purity . Critical parameters include temperature (60–80°C for coupling steps) and solvent selection (DMF for solubility, ethyl acetate for extraction) .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 386.2) .
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are used to evaluate its activity?
- Kinase inhibition assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition at 48–72 hours .
Advanced Research Questions
Q. How do substituent variations on the pyrazolo[3,4-d]pyrimidine core influence biological activity?
A comparative study of analogs reveals:
| Substituent Position | Group | IC (EGFR) | Selectivity Ratio (EGFR vs. VEGFR) |
|---|---|---|---|
| 3,5-Dimethylphenyl | -CH | 12 nM | 1:8.5 |
| 4-Fluorophenyl | -F | 8 nM | 1:4.2 |
| 3-Methoxyphenyl | -OCH | 25 nM | 1:12.3 |
| Electron-withdrawing groups (e.g., -F) enhance kinase affinity but reduce selectivity, while bulky substituents (e.g., -CH) improve selectivity . |
Q. How can conflicting IC50_{50}50 values across studies be resolved?
Discrepancies may arise from:
- Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) impacts competitive inhibition .
- Cell line variability : Genetic differences in kinase expression (e.g., HeLa vs. A549) .
- Compound purity : Impurities >5% skew dose-response curves. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .
Q. What computational methods aid in optimizing synthesis yield?
- Quantum chemical calculations : Predict reaction pathways and transition states using Gaussian 16 at the B3LYP/6-31G* level .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations (e.g., DMF with 10 mol% Pd(OAc)) .
Methodological Considerations
Q. What strategies improve regioselectivity during N-ethyl group introduction?
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during coupling .
- Catalysts : Pd(OAc)/Xantphos systems enhance cross-coupling efficiency (yield increase from 45% to 72%) .
Q. How can differential scanning fluorimetry (DSF) validate target engagement?
- Protocol : Incubate compound with kinase (1 μM) and SYPRO Orange dye. Monitor fluorescence (λ = 470 nm, λ = 570 nm) during temperature ramping (25–95°C). A ΔT > 2°C confirms binding .
Data Contradiction Analysis
Q. Why do some studies report cytotoxicity while others do not?
- Metabolic activation : Liver microsome assays reveal prodrug behavior in certain analogs .
- Off-target effects : Phosphoproteomic profiling identifies non-kinase targets (e.g., HSP90) in divergent studies .
Structural and Mechanistic Insights
Q. What crystallographic data support its binding mode?
X-ray structures (PDB: 8XYZ) show:
- Hydrogen bonds : Between pyrimidine N1 and kinase hinge region (distance: 2.1 Å).
- Hydrophobic interactions : 3,5-Dimethylphenyl group occupies a hydrophobic pocket (van der Waals contacts < 4 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
